2-Bromo-5-chlorobenzaldehyde
Overview
Description
2-Bromo-5-chlorobenzaldehyde is an aromatic aldehyde with the molecular formula C7H4BrClO. It is a pale yellow crystalline solid that is soluble in methanol. This compound is an important intermediate in the synthesis of various pharmaceuticals and organic compounds .
Mechanism of Action
Target of Action
2-Bromo-5-chlorobenzaldehyde is a type of pharmaceutical intermediate It is used in the synthesis of various drugs , implying that its targets could be diverse depending on the specific drug it’s contributing to.
Mode of Action
As an aldehyde, it can potentially undergo reactions with amines to form imines, a common reaction in drug synthesis . This suggests that it might interact with its targets through covalent bonding, leading to changes in the target’s structure and function.
Biochemical Pathways
It’s known to be used in the synthesis of a compound that can be used in the treatment or prevention of viral infections . This suggests that it may influence pathways related to viral replication or immune response.
Result of Action
Given its use in drug synthesis, it’s reasonable to infer that its effects would be closely tied to the therapeutic effects of the final drug product .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-5-chlorobenzaldehyde can be synthesized from 2-bromo-1-bromomethyl-5-chlorobenzene. The reaction involves the use of N-methylmorpholine-N-oxide in acetonitrile at 0°C for 2 hours, followed by filtration and concentration to yield the desired product . Another method involves the reaction of 2-chlorobenzoic acid with N-bromosuccinimide (NBS) and sulfuric acid to form 5-bromo-2-chlorobenzoic acid, which is then reduced to 5-bromo-2-chlorobenzyl alcohol and oxidized to this compound using sodium hypochlorite and TEMPO .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above, but with optimized parameters for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-chlorobenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Bromo-5-chlorobenzoic acid.
Reduction: 2-Bromo-5-chlorobenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2-Bromo-5-chlorobenzaldehyde is used in a wide range of scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: In the development of antiviral and anticancer drugs.
Industry: In the production of agrochemicals, dyes, and polymers
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-chlorobenzaldehyde
- 2-Bromo-5-fluorobenzaldehyde
- 2-Bromo-5-hydroxybenzaldehyde
Uniqueness
2-Bromo-5-chlorobenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile intermediate in various synthetic pathways .
Properties
IUPAC Name |
2-bromo-5-chlorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO/c8-7-2-1-6(9)3-5(7)4-10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIISHLMCTDMUHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40572312 | |
Record name | 2-Bromo-5-chlorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40572312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174265-12-4 | |
Record name | 2-Bromo-5-chlorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40572312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-5-chlorobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.